N-cyclobutyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine
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Overview
Description
N-cyclobutyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine is a compound that belongs to the class of pyrimidoazepinesIt is known for its ability to act as a potent 5-hydroxytryptamine 2C (5-HT2C) receptor agonist with high selectivity over other receptor subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the purification and characterization stages .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-cyclobutyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential as a CNS agent, particularly as a 5-HT2C receptor agonist.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine involves its interaction with the 5-HT2C receptor. This compound acts as an agonist, binding to the receptor and activating it. This activation leads to a cascade of intracellular events that result in the modulation of neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one: Another compound in the azepine family, known for its CCR2 antagonistic properties.
Pyrimido[4,5-d]azepines: A broader class of compounds with varying biological activities.
Uniqueness
N-cyclobutyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine is unique due to its high selectivity for the 5-HT2C receptor over other receptor subtypes, making it a valuable compound in CNS research .
Properties
IUPAC Name |
N-cyclobutyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-9(3-1)16-12-10-4-6-13-7-5-11(10)14-8-15-12/h8-9,13H,1-7H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIGHKPZFBTTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=NC3=C2CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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